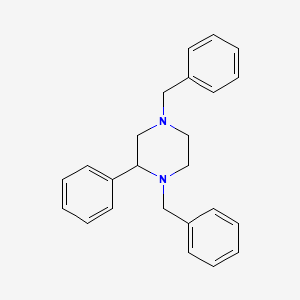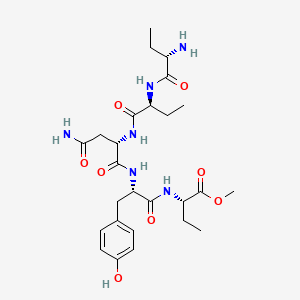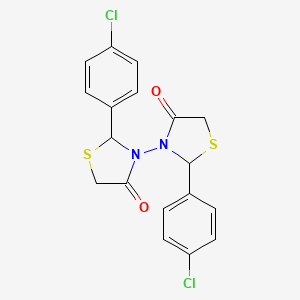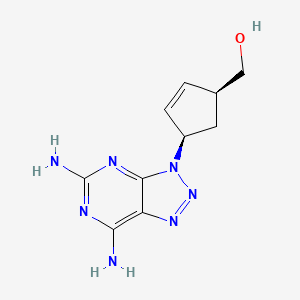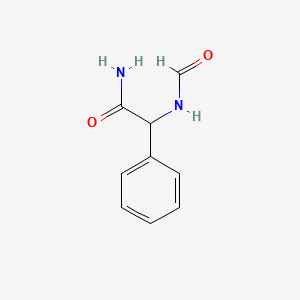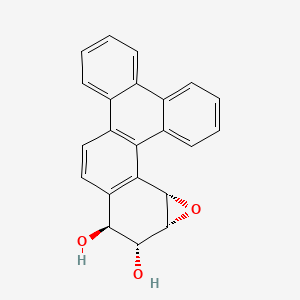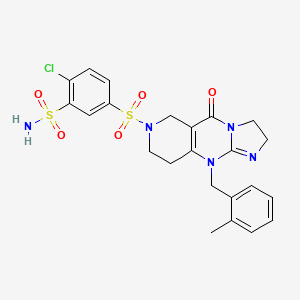
2-Chloro-5-((9-((2-methylphenyl)methyl)-4-oxo(5,6,7,8,9,3a-hexahydro-2-imidazolino(1,2-a)pyridino(4,3-d)pyrimidin-6-yl))sulfonyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-((9-((2-methylphenyl)methyl)-4-oxo(5,6,7,8,9,3a-hexahydro-2-imidazolino(1,2-a)pyridino(4,3-d)pyrimidin-6-yl))sulfonyl)benzenesulfonamide is a complex organic compound that features a variety of functional groups, including chloro, sulfonyl, and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-((9-((2-methylphenyl)methyl)-4-oxo(5,6,7,8,9,3a-hexahydro-2-imidazolino(1,2-a)pyridino(4,3-d)pyrimidin-6-yl))sulfonyl)benzenesulfonamide typically involves multi-step organic synthesis. Key steps may include:
- Formation of the imidazolino-pyridino-pyrimidin core through cyclization reactions.
- Introduction of the sulfonyl groups via sulfonation reactions.
- Chlorination of the benzene ring.
- Coupling reactions to attach the 2-methylphenylmethyl group.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms in the sulfonyl groups.
Reduction: Reduction reactions could target the carbonyl group in the oxo moiety.
Substitution: The chloro group on the benzene ring is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
In industry, the compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-sulfamoylbenzoic acid: Similar in structure but lacks the complex imidazolino-pyridino-pyrimidin core.
4-Chloro-3-sulfamoylbenzenesulfonamide: Another related compound with simpler structure.
Uniqueness
The uniqueness of 2-Chloro-5-((9-((2-methylphenyl)methyl)-4-oxo(5,6,7,8,9,3a-hexahydro-2-imidazolino(1,2-a)pyridino(4,3-d)pyrimidin-6-yl))sulfonyl)benzenesulfonamide lies in its complex structure, which provides multiple sites for chemical modification and potential biological activity.
Properties
CAS No. |
41276-23-7 |
|---|---|
Molecular Formula |
C23H24ClN5O5S2 |
Molecular Weight |
550.1 g/mol |
IUPAC Name |
2-chloro-5-[[2-[(2-methylphenyl)methyl]-8-oxo-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),3-dien-11-yl]sulfonyl]benzenesulfonamide |
InChI |
InChI=1S/C23H24ClN5O5S2/c1-15-4-2-3-5-16(15)13-29-20-8-10-27(14-18(20)22(30)28-11-9-26-23(28)29)36(33,34)17-6-7-19(24)21(12-17)35(25,31)32/h2-7,12H,8-11,13-14H2,1H3,(H2,25,31,32) |
InChI Key |
VDMIXURZCFZVBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(CN(CC3)S(=O)(=O)C4=CC(=C(C=C4)Cl)S(=O)(=O)N)C(=O)N5C2=NCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


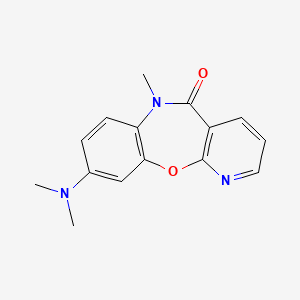
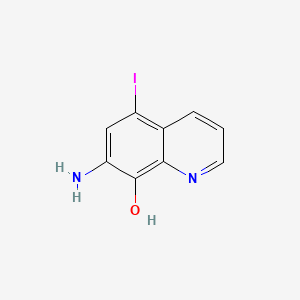
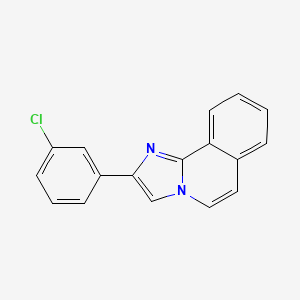
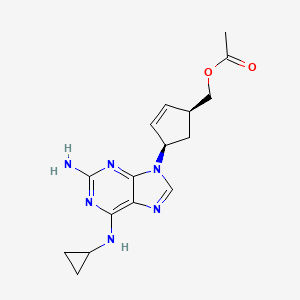
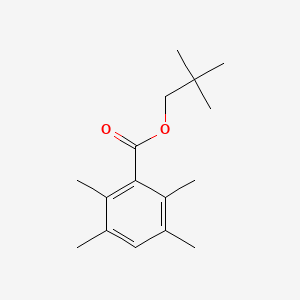
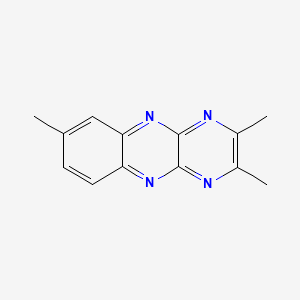
![2-[(2-Chloro-6-methylphenoxy)methyl]oxirane](/img/structure/B12797318.png)
